molecular formula C8H5F2N B1321953 3-(Difluoromethyl)benzonitrile CAS No. 55805-13-5

3-(Difluoromethyl)benzonitrile

Cat. No.: B1321953
CAS No.: 55805-13-5
M. Wt: 153.13 g/mol
InChI Key: IIIPGVXKHUPPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)benzonitrile, also known as 1-Cyano-3-(difluoromethyl)benzene, is an organic compound with the molecular formula C8H5F2N. It is a derivative of benzonitrile where the benzene ring is substituted with a difluoromethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)benzonitrile typically involves the introduction of a difluoromethyl group to a benzonitrile precursor. One common method is the reaction of 3-bromobenzonitrile with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as cesium fluoride (CsF) can facilitate the substitution reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

3-(Difluoromethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)benzonitrile is unique due to the presence of the difluoromethyl group at the third position, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-(difluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIPGVXKHUPPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624095
Record name 3-(Difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-13-5
Record name 3-(Difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55805-13-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.